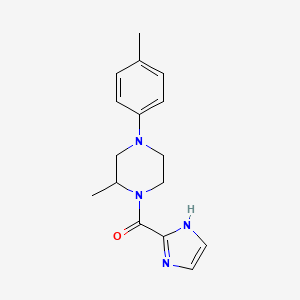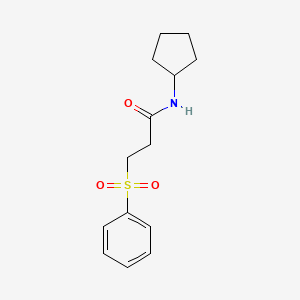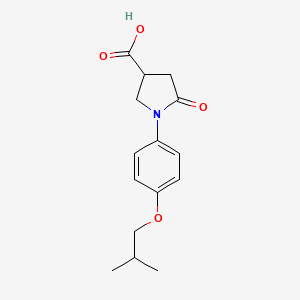![molecular formula C21H22N4O2S B5489494 ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)
ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate, commonly known as ETQB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives and has been explored for its potential pharmacological properties.
作用机制
The mechanism of action of ETQB is not fully understood. However, it has been reported to act through various pathways. ETQB has been shown to activate the p38 MAPK pathway, which plays a role in cell growth, differentiation, and apoptosis. ETQB has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Additionally, ETQB has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
ETQB has been reported to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. ETQB has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, ETQB has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
ETQB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ETQB has also been reported to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using ETQB. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ETQB has not been extensively studied in vivo, which makes it difficult to translate its potential pharmacological properties to clinical applications.
未来方向
There are several future directions for research on ETQB. One potential direction is to further investigate its potential as an anticancer agent. ETQB has shown promising results in vitro, but its efficacy in vivo needs to be studied further. Another potential direction is to investigate its potential as an anti-inflammatory agent. ETQB has been shown to inhibit the production of inflammatory cytokines, but its mechanism of action needs to be studied further. Additionally, more research is needed to fully understand the mechanism of action of ETQB and to design experiments to study its effects.
In conclusion, ETQB is a synthetic compound with potential applications in scientific research. It has been investigated for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. ETQB has also shown promising results as an anticancer agent. However, more research is needed to fully understand its mechanism of action and to translate its potential pharmacological properties to clinical applications.
合成方法
The synthesis of ETQB involves the reaction of ethyl 2-bromobutanoate with benzylamine to form ethyl 2-benzylbutanoate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-benzyl-3-thiosemicarbazonebutanoate. Finally, the compound is cyclized using hydrazine hydrate to form ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate. The overall synthesis route is shown in Figure 1.
科学研究应用
ETQB has been explored for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. ETQB has also been investigated for its potential as an anticancer agent. In a study by Wang et al., ETQB was found to induce apoptosis in human hepatocellular carcinoma cells by activating the p38 MAPK pathway. ETQB has also been reported to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-27-21(26)16(13-15-9-5-4-6-10-15)14(2)24-25-19-20(28)23-18-12-8-7-11-17(18)22-19/h4-12,16H,3,13H2,1-2H3,(H,22,25)(H,23,28)/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVVNANRYYHGX-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC2=NC3=CC=CC=C3NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N\NC2=NC3=CC=CC=C3NC2=S)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)



![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![9-(cyclopropylcarbonyl)-4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5489475.png)
![N-3-isoxazolyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5489482.png)
